molecular formula C13H15N5O2S2 B2699894 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2310126-90-8

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2699894
CAS No.: 2310126-90-8
M. Wt: 337.42
InChI Key: AEHKXZVWQLQQGJ-UHFFFAOYSA-N
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Description

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of thiadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole and thiazole intermediates, followed by their coupling with a piperazine derivative. The reaction conditions often include:

    Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
  • 4-(4-Ethyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Uniqueness

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is unique due to its specific propyl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

4-(4-propylthiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-2-3-9-11(22-16-15-9)12(20)17-5-6-18(10(19)8-17)13-14-4-7-21-13/h4,7H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKXZVWQLQQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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